molecular formula C10H10BrNO3 B8038606 Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate

Cat. No.: B8038606
M. Wt: 272.09 g/mol
InChI Key: GNKHKQXOIJBPHU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate is an organic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with an acrylate ester group at the 3-position. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its ester under basic conditions . The reaction typically proceeds through a Suzuki-Miyaura coupling, followed by crystallization and purification to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and solvent choice to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets. The bromine and methoxy groups on the pyridine ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The acrylate ester group can undergo hydrolysis or other transformations, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-methoxypyridin-3-yl)acrylate
  • Methyl 3-(6-bromo-5-pivalamidopyridin-3-yl)acrylate
  • Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Uniqueness

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKHKQXOIJBPHU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=N1)Br)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.